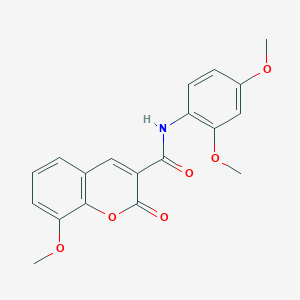
N-(2,4-dimetoxi fenil)-8-metoxi-2-oxo-2H-croman-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound. Based on its structure, it is a derivative of chromene . Chromenes are a class of chemical compounds that have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a chromene ring (a three-ring structure consisting of a benzene ring fused to a heterocyclic pyran ring), with various functional groups attached, including a carboxamide group and methoxy groups .Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide activates the pro-apoptotic proteins Bax and Bak, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide also inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces oxidative stress. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have a protective effect on the liver and kidneys in animal models of toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and good yield of synthesis. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is also stable under normal laboratory conditions and can be easily stored. However, N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research include optimizing its pharmacokinetics and bioavailability, evaluating its safety and efficacy in animal models, and investigating its potential for combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide also has potential applications in other disease areas, including inflammation and oxidative stress-related disorders.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine and acetic anhydride, followed by cyclization and amidation. Another method involves the reaction of 4-hydroxycoumarin with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization and amidation. Both methods have been reported to yield N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in good yields and high purity.
Aplicaciones Científicas De Investigación
Actividad antibacteriana
N-(2,4-dimetoxi fenil)-8-metoxi-2-oxo-2H-croman-3-carboxamida: y sus derivados se han investigado por su potencial antibacteriano. Específicamente, los investigadores sintetizaron nuevos derivados de N-2,4-dimetoxi fenil ditiolopirrolona que inhiben la ARN polimerasa bacteriana (RNAP). Estos compuestos mostraron una potente actividad antimicrobiana contra bacterias grampositivas, incluidas Staphylococcus aureus y Streptococcus pneumoniae. Cabe destacar que el compuesto 7b exhibió actividad antibacteriana contra aislados clínicos de MRSA, VRSA, RRSA y MPRSP . Este hallazgo sugiere que este compuesto podría servir como una estructura principal para desarrollar inhibidores potentes de la RNAP bacteriana.
Inducción de apoptosis en células cancerosas
En la investigación del cáncer, N-(2,4-dimetoxi fenil)-N’-(6-metil-2-piridinil)urea, un compuesto relacionado, ha demostrado varios efectos bioquímicos. Induce apoptosis, inhibe la proliferación celular y reduce la angiogénesis en las células cancerosas. Si bien no es idéntico a nuestro compuesto objetivo, esta información destaca el potencial de moléculas estructuralmente relacionadas en la terapia contra el cáncer.
Propiedades de mejora del sabor
Se ha sintetizado un nuevo compuesto potenciador del sabor, N’-[(2,4-dimetoxi fenil)metil]-N-(2-piridin-2-il etil)oxamida (DE). DE podría desempeñar un papel en la reducción de la ingesta de sodio mientras se mantiene la palatabilidad de los alimentos. Su síntesis eficiente y perfil de seguridad lo convierten en un candidato interesante para futuras investigaciones .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-12-7-8-14(16(10-12)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAXIQPATXMFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)
![methyl 2-[3-(acetyloxy)-4-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405230.png)
![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405231.png)
![Ethyl2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405233.png)
![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405236.png)
![methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405237.png)
![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405238.png)
![ethyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405239.png)
![2-(4-Acetoxy-3-ethoxy-benzylidene)-7-methyl-3-oxo-5-styryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B405240.png)
![methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405242.png)
![methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405243.png)
![(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B405246.png)
![ethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405248.png)
![2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B405249.png)